Physicochemical Differentiation: Boiling Point and Density vs. 4-Methylbenzoyl Analog
The target compound exhibits a boiling point (bp) approximately 23 °C lower than that of its closest substituted analog, (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(p-tolyl)methanone (CAS 260549-59-5), while maintaining a higher density by ~0.1 g/cm³. These differences are critical for purification method selection (distillation vs. recrystallization), solvent compatibility, and formulation . The target compound's LogP of 2.25 also positions it as an intermediate in lipophilicity between the more polar acetyl analog (predicted LogP ~1.5) and the more lipophilic 4-bromophenyl derivative (predicted LogP ~3.0), making it the preferred choice when moderate membrane permeability is desired without the synthetic burden of halogenation .
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | bp 475.3 ± 45.0 °C; density 1.3 ± 0.1 g/cm³; LogP 2.25 |
| Comparator Or Baseline | 4-methylbenzoyl analog (CAS 260549-59-5): bp 498.5 ± 45.0 °C; density 1.2 ± 0.1 g/cm³ |
| Quantified Difference | Δ bp ≈ -23 °C; Δ density ≈ +0.1 g/cm³ |
| Conditions | Calculated/predicted values from Chemsrc and Chemspider databases |
Why This Matters
This physicochemical differentiation directly impacts distillation parameters, chromatographic retention time, and solvent selection during scale-up, making the target compound operationally distinct from its 4-methyl analog.
